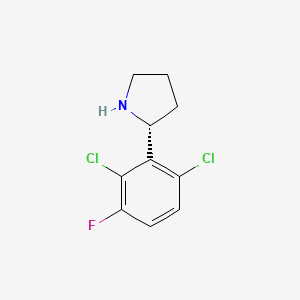
(R)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 2,6-dichloro-3-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine typically involves the reaction of 2,6-dichloro-3-fluoroaniline with a suitable pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine
- 2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine (racemic mixture)
- 2-(2,6-Dichlorophenyl)pyrrolidine
Uniqueness
®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture
This detailed article provides an overview of ®-2-(2,6-Dichloro-3-fluorophenyl)pyrrolidine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H10Cl2FN |
|---|---|
Poids moléculaire |
234.09 g/mol |
Nom IUPAC |
(2R)-2-(2,6-dichloro-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2FN/c11-6-3-4-7(13)10(12)9(6)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2/t8-/m1/s1 |
Clé InChI |
FHZQRSNGFZXDQE-MRVPVSSYSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=CC(=C2Cl)F)Cl |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine](/img/structure/B12951456.png)
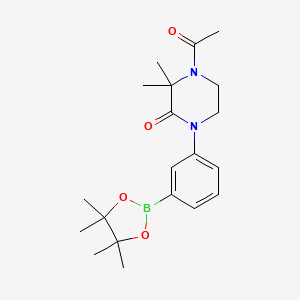
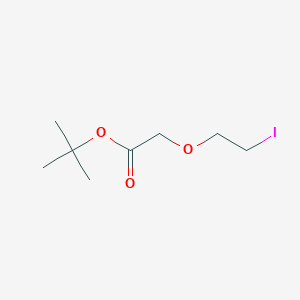
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
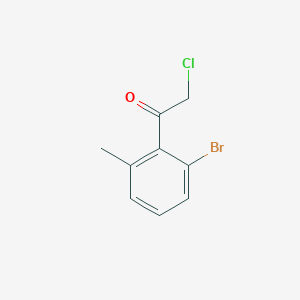

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclohexan-1-amine](/img/structure/B12951484.png)
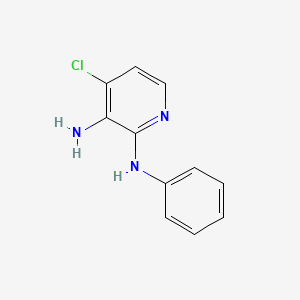
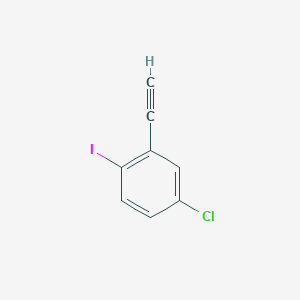
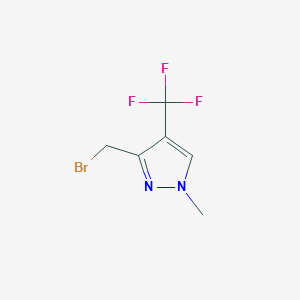
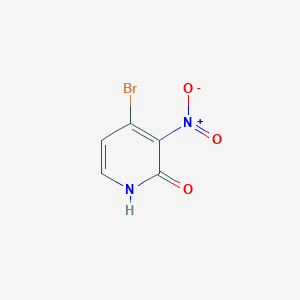
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
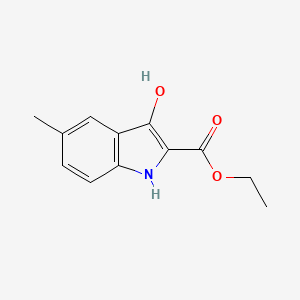
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
